molecular formula C9H8F3NO2 B108146 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid CAS No. 142012-65-5

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

Cat. No. B108146
M. Wt: 219.16 g/mol
InChI Key: FANMQHUKZBBELZ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis and structural analysis of triazole derivatives are discussed, which are heterocyclic compounds that can serve as a foundation for the development of new drugs . Additionally, the transformation of ethyl esters into amides and the subsequent aminomethylation reactions are described, which could be relevant to the synthesis of amino acid derivatives .

Synthesis Analysis

The papers provided do not directly address the synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, but they do offer insights into related synthetic methods. For example, the synthesis of v-triazolo[4,5-d]pyrimidine derivatives from acyl derivatives of triazole compounds involves heating in aqueous alkali . Similarly, the synthesis of aminomethyl derivatives of triazolinone-acetic acid amides is achieved through aminomethylation reactions . These methods could potentially be adapted for the synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid by incorporating the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid can be determined using techniques such as X-ray diffraction, as demonstrated in the analysis of the crystal structures of carboxylic acid derivatives . The paper describes the hydrogen bonding patterns and molecular conformations in the crystal structures, which are crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, but they do describe reactions of related compounds. For instance, the Dimroth rearrangements of triazole derivatives and their acylation under different conditions are discussed . These reactions highlight the reactivity of amino and anilino groups in the presence of acetic anhydride and concentrated sulfuric acid, which could be relevant to the chemical behavior of amino acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid can be inferred from the properties of structurally related compounds. The synthesis of triazole derivatives and their salts, as well as the confirmation of their structures using physical-chemical methods such as 1H-NMR spectroscopy and HPLC-MS, provide information on the solubility, stability, and reactivity of these compounds . These properties are essential for the development and application of new drugs.

Scientific Research Applications

Enhanced Pseudocapacitance Performance

A study by Kowsari et al. (2019) highlights the use of derivatives of phenylglycine, which includes 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, in improving the electrochemical properties of poly ortho aminophenol (POAP). These derivatives significantly enhance the specific capacitance, making them promising for supercapacitor applications (Kowsari et al., 2019).

Amino Ketones Synthesis

The work of Kolb et al. (1986) demonstrates the synthesis of α-benzamidoalkyl-di- and trifluoromethyl ketones from α-amino acids, including 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid. This process involves a modified Dakin-West procedure, expanding the range of available fluorinated α-amino ketones (Kolb et al., 1986).

Crystallographic Studies

Burns and Hagaman (1993) explored the crystallographic aspects of 2-Amino-2-(2-fluorophenyl)acetic acid, a related compound, revealing insights into its molecular structure and intermolecular hydrogen bonds. Such studies are crucial for understanding the chemical and physical properties of these compounds (Burns & Hagaman, 1993).

Amino Acid Derivatives Synthesis

Burger et al. (1992) discussed the synthesis of various natural and non-natural α-amino acids and their derivatives using compounds related to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid. These compounds serve as useful intermediates in the production of a wide range of amino acid derivatives (Burger et al., 1992).

Synthesis of Benzothiazines

Thomas, Gupta, and Gupta (2003) achieved the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a compound structurally similar to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid. This synthesis is a crucial step in producing benzothiazines, compounds with potential pharmaceutical applications (Thomas, Gupta, & Gupta, 2003).

Azlactone Synthesis

Hoyng et al. (1981) utilized compounds similar to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid in the synthesis of azlactones, which are intermediates in producing α-amino acids and peptides. This synthesis contributes to the broader field of amino acid and peptide research (Hoyng et al., 1981).

properties

IUPAC Name

2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANMQHUKZBBELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380600
Record name Amino[4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

CAS RN

142012-65-5
Record name Amino[4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 142012-65-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Li, R Yu, S Fang, X Wei - Chinese Journal of Chemistry, 2012 - Wiley Online Library
Four novel [60]fullerene pyrrolidines containing trifluoromethyl (CF 3 ) group have been synthesized via 1,3‐dipolar cycloaddition reaction, which have been characterized by UV‐Vis …
Number of citations: 1 onlinelibrary.wiley.com
CM Marson, CJ Matthews, SJ Atkinson… - Journal of Medicinal …, 2015 - ACS Publications
A novel series of potent chiral inhibitors of histone deacetylase (HDAC) is described that contains an oxazoline capping group and a N-(2-aminophenyl)-benzamide unit. Among several …
Number of citations: 58 pubs.acs.org
IV Komarov, S Afonin, AS Ulrich - Fluorine in Life Sciences …, 2019 - Elsevier
Solid-state 19 F-NMR is a valuable tool in structural studies of membrane-associated peptides. Progress in this area became possible after successful design and synthesis of the …
Number of citations: 10 www.sciencedirect.com
BJ Haugeberg - 2016 - kuscholarworks.ku.edu
Organocatalysis is a synthetic field of ever increasing development and utility. Of the reactions and small molecule catalysts developed over the last 20 years, a considerable portion …
Number of citations: 0 kuscholarworks.ku.edu

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